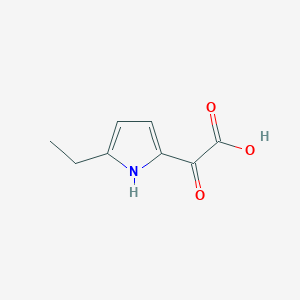

5-Ethyl-2-pyrrolylglyoxylic acid

Description

Contextualization of Pyrrole (B145914) and Glyoxylic Acid Chemistry in Contemporary Organic Research

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a critical building block for a multitude of biologically active compounds. nih.gov Its presence in natural products has long been a source of inspiration for the development of novel synthetic compounds with potential therapeutic applications. nih.gov In recent years, research has intensified in the synthesis of complex pyrrole-containing natural products, highlighting the inherent reactivity and versatility of the pyrrole nucleus. rsc.org The field has expanded beyond natural product synthesis to include the development of synthetic pyrrole-containing biomacromolecules and advanced materials like conducting polymers. epa.gov

The introduction of a glyoxylic acid moiety to the pyrrole ring further enhances its chemical diversity and potential for functionalization. Glyoxylic acid and its derivatives are valuable C2 synthons in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions. The combination of the electron-rich pyrrole ring with the electrophilic character of the glyoxylic acid functionality creates a unique chemical entity with diverse reactivity.

Structural Significance and Nomenclature of 5-Ethyl-2-pyrrolylglyoxylic Acid within Heterocyclic Chemistry

This compound is a disubstituted pyrrole derivative. The nomenclature indicates a pyrrole ring with an ethyl group at the 5-position and a glyoxylic acid group at the 2-position. The glyoxylic acid functional group consists of a carboxylic acid directly attached to a ketone. This arrangement of substituents on the pyrrole ring has significant implications for the molecule's electronic properties and reactivity. The electron-donating nature of the ethyl group at the 5-position can influence the nucleophilicity of the pyrrole ring, while the electron-withdrawing glyoxylic acid group at the 2-position deactivates the ring towards electrophilic substitution and provides a handle for further chemical transformations.

The precise arrangement of these functional groups is crucial for the molecule's interaction with biological targets and its potential applications in various fields. The study of such substituted pyrroles is essential for understanding structure-activity relationships in medicinal chemistry and for designing new materials with tailored properties.

Overview of Research Domains Pertaining to Pyrrolylglyoxylic Acid Derivatives

Research into pyrrolylglyoxylic acid derivatives spans several key scientific domains, primarily driven by their biological activities. A significant area of investigation is their potential as therapeutic agents. For instance, pyrrolyl-diketoacids have been studied for their ability to inhibit HIV-1 replication by interacting with the Mg2+ cofactors in the active sites of HIV-1 integrase and RNase H. nih.gov The substitution pattern on the pyrrole ring, including the position of the diketoacid group, has been shown to be critical for their inhibitory activity and selectivity. nih.gov

Furthermore, derivatives of pyrrole have been investigated as inhibitors of hypoxia-inducible factors (HIFs), which are key regulators in the response of cancer cells to hypoxic environments. nih.gov The development of compounds that can modulate the activity of HIFs is a promising strategy in cancer therapy. The versatility of the pyrrole scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities, making it a privileged structure in drug discovery. nih.govnih.gov

Rationale and Scope of the Academic Research Outline for this compound

A focused academic research outline for this compound is justified by the need to systematically investigate its chemical properties, potential synthetic utility, and biological relevance. While broader research exists on pyrrolylglyoxylic acid derivatives, a detailed study of this specific compound is essential to understand the influence of the 5-ethyl substituent on its characteristics.

The scope of such research would encompass the development of efficient and regioselective synthetic methods for its preparation. A key challenge in pyrrole chemistry is controlling the regioselectivity of reactions due to the activated nature of the pyrrole ring. epa.govorganic-chemistry.org Therefore, establishing reliable protocols for the synthesis of this compound is a primary objective.

Furthermore, a comprehensive characterization of its chemical and physical properties is necessary. This includes detailed spectroscopic analysis to confirm its structure and investigation of its reactivity in various chemical transformations. The data gathered from these studies would provide a solid foundation for exploring its potential applications in medicinal chemistry, materials science, and other areas of chemical research.

Chemical Data of this compound

| Property | Value |

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 181.17 g/mol |

| IUPAC Name | 2-(5-ethyl-1H-pyrrol-2-yl)-2-oxoacetic acid |

| Canonical SMILES | CCC1=CC=C(N1)C(=O)C(=O)O |

| InChI Key | Not Publicly Available |

| CAS Number | Not Publicly Available |

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H9NO3 |

|---|---|

Poids moléculaire |

167.16 g/mol |

Nom IUPAC |

2-(5-ethyl-1H-pyrrol-2-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C8H9NO3/c1-2-5-3-4-6(9-5)7(10)8(11)12/h3-4,9H,2H2,1H3,(H,11,12) |

Clé InChI |

MAEFZFNHSYCQKT-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=C(N1)C(=O)C(=O)O |

Origine du produit |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations

Reactivity Profiles of the Pyrrole (B145914) Nucleus in Glyoxylic Acid Derivatives

The pyrrole ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene. uobaghdad.edu.iq The nitrogen atom's lone pair of electrons participates in the aromatic system, increasing the electron density at the carbon atoms. uobaghdad.edu.iq

Electrophilic aromatic substitution (EAS) is a fundamental reaction for pyrroles. Generally, substitution occurs preferentially at the C-2 (α) position due to the greater stabilization of the cationic intermediate (the σ-complex or benzenium ion) through resonance. uop.edu.pklibretexts.orgmasterorganicchemistry.com The intermediate formed by attack at C-2 can be stabilized by three resonance structures, compared to only two for attack at C-3. uop.edu.pk

In 5-Ethyl-2-pyrrolylglyoxylic acid, the C-2 and C-5 positions are already substituted. The remaining positions for potential electrophilic attack are C-3 and C-4. The directing effects of the existing substituents determine the regioselectivity of further substitutions.

Ethyl Group (at C-5): As an alkyl group, it is an activating, ortho-, para-director. It donates electron density to the ring via an inductive effect, further enhancing the ring's nucleophilicity. It directs incoming electrophiles to its ortho position, which is C-4.

Glyoxylic Acid Group (at C-2): This group is strongly electron-withdrawing due to the carbonyl and carboxyl functionalities. It is a deactivating group and acts as a meta-director. It directs incoming electrophiles to its meta position, which is C-4.

Both substituents cooperatively direct incoming electrophiles to the C-4 position. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are expected to yield predominantly C-4 substituted products. libretexts.org Due to the deactivating nature of the glyoxylic acid group, harsher reaction conditions may be required compared to unsubstituted pyrrole. uobaghdad.edu.iq

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Site |

| Ethyl | C-5 | Activating (Electron-Donating) | Ortho, Para | C-4 |

| Glyoxylic acid | C-2 | Deactivating (Electron-Withdrawing) | Meta | C-4 |

The glyoxylic acid moiety at the C-2 position significantly reduces the pyrrole ring's reactivity towards electrophiles. Its strong electron-withdrawing nature lowers the electron density within the aromatic system, making the ring less nucleophilic. This deactivation provides a stabilizing effect, rendering the molecule less prone to the acid-induced polymerization that is characteristic of simple pyrroles. uobaghdad.edu.iq While simple pyrroles are sensitive to strong acids, the presence of an acyl group allows for reactions like nitration and sulfonation, which would otherwise be difficult. uop.edu.pkwikipedia.org This moderation of reactivity allows for more controlled synthetic transformations on the pyrrole ring that might not be feasible on a more reactive, unsubstituted pyrrole.

Transformations Involving the Glyoxylic Acid Side Chain

The glyoxylic acid side chain, containing both a ketone and a carboxylic acid, is a versatile functional group for further chemical transformations.

Pyrrolylglyoxylyl derivatives can undergo decarbonylation, a reaction that involves the loss of carbon monoxide. This transformation can typically be initiated thermally or through catalysis. The process can lead to two potential products depending on which C-C bond adjacent to the ketone is cleaved: loss of the formyl group (as CO) or loss of the carboxyl group (as CO₂). The decarbonylation of α-keto acids often proceeds to yield a carboxylic acid, which in this case would be 5-ethylpyrrole-2-carboxylic acid. This reaction can be a key step in modifying the side chain to access other important pyrrole derivatives.

The two carbonyl groups of the glyoxylic acid side chain are prime sites for condensation reactions with dinucleophiles, leading to the formation of fused heterocyclic systems. Such reactions are a powerful tool in synthetic chemistry for building complex molecular architectures. researchgate.net For example, reacting this compound with reagents like ethylenediamine (B42938) or hydrazine (B178648) can lead to the formation of pyrrole-fused piperazinones or pyridazinones, respectively. researchgate.net These fused systems are of interest in medicinal chemistry and materials science. researchgate.netnih.gov

| Dinucleophile Reagent | Resulting Fused Heterocycle |

| Hydrazine | Pyrrolo[1,2-d]pyridazinone derivative |

| Ethylenediamine | Pyrrolo[1,2-a]piperazinone derivative |

| o-Phenylenediamine | Pyrrolo[1,2-a]quinoxalinone derivative |

These cyclization reactions proceed via initial nucleophilic attack at one of the carbonyl carbons, followed by an intramolecular condensation and dehydration to form the new heterocyclic ring. researchgate.net

Theoretical Mechanistic Investigations of Intramolecular Rearrangements and Reactions

Theoretical and computational chemistry methods are invaluable for elucidating the mechanisms of complex reactions. For a molecule like this compound, these studies can provide insight into potential intramolecular rearrangements.

One area of theoretical interest is the possibility of intramolecular hydrogen bonding between the pyrrole N-H proton and the carbonyl oxygen of the glyoxylic acid group. Density Functional Theory (DFT) calculations could model the strength of this interaction and its influence on the molecule's preferred conformation. This conformation, in turn, can affect the accessibility of reaction sites and the stereochemical outcome of reactions.

Furthermore, theoretical studies can explore the energy barriers for various reaction pathways. For instance, the Ciamician–Dennstedt rearrangement, a known reaction of pyrroles with carbenes that leads to ring expansion and the formation of 3-halopyridines, could be modeled computationally. wikipedia.org Theoretical calculations could predict the feasibility and mechanism of such a rearrangement for this compound, clarifying how the substituents would influence the transition state energies and the final product distribution. Similarly, the mechanisms of the condensation and cyclization reactions described in section 3.2.2 can be investigated to understand the regioselectivity and reaction kinetics, aiding in the optimization of synthetic protocols. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

A detailed analysis of the vibrational modes of 5-Ethyl-2-pyrrolylglyoxylic acid cannot be provided due to the lack of available FT-IR and FT-Raman spectra.

Identification of Characteristic Vibrational Modes of Pyrrole (B145914) and Glyoxylic Acid Functionalities

Without spectral data, the characteristic vibrational modes for the pyrrole and glyoxylic acid functionalities within the specific chemical environment of this compound cannot be identified and assigned. While general frequency ranges for N-H stretching, C=O stretching, and other functional group vibrations in related molecules like pyrrole-2-carboxylic acid and glyoxylic acid are known, their precise positions and intensities in the target molecule remain undetermined.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

An analysis of hydrogen bonding is contingent on observing shifts in the vibrational frequencies of the N-H and O-H groups in the FT-IR and FT-Raman spectra. The absence of this data for this compound precludes any discussion on the nature and extent of its intermolecular and intramolecular hydrogen bonding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

A definitive structural assignment using NMR spectroscopy is not possible without the corresponding ¹H and ¹³C NMR spectra for this compound.

Detailed Chemical Shift Analysis and Spin-Spin Coupling Patterns

The chemical shifts of the protons and carbon atoms, as well as the spin-spin coupling patterns, are essential for elucidating the electronic environment and connectivity of the atoms within the molecule. As no ¹H or ¹³C NMR data could be found, a detailed analysis cannot be performed.

Application of Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional NMR techniques, such as COSY and HSQC, are instrumental in establishing the connectivity between protons and carbons. However, without the foundational 1D and 2D NMR datasets for this compound, this level of analysis is unachievable.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

The exact mass and fragmentation pattern of this compound remain unknown due to the lack of high-resolution mass spectrometry data. This information is crucial for confirming the elemental composition and for proposing fragmentation pathways that can further support the elucidated structure.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic structure of molecules containing chromophores. In the case of this compound, the pyrrole ring, conjugated with both a glyoxylic acid and an ethyl group, gives rise to characteristic electronic transitions in the ultraviolet-visible region of the electromagnetic spectrum. These transitions primarily involve the promotion of electrons from lower energy molecular orbitals (such as the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (like the lowest unoccupied molecular orbital, LUMO).

The position and intensity of the absorption bands in the UV-Vis spectrum are highly sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups. The pyrrole nucleus itself is an aromatic heterocycle and exhibits absorption bands corresponding to π → π* transitions. wikipedia.org The substitution of an ethyl group at the 5-position and a glyoxylic acid group at the 2-position significantly influences the electronic distribution within the pyrrole ring, thereby affecting the energies of these transitions.

Generally, the UV-Vis spectrum of pyrrole derivatives displays intense bands. The glyoxylic acid moiety, with its carbonyl group, acts as a chromophore and an electron-withdrawing group, which can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrrole. This is due to the extension of the conjugated system, which lowers the energy gap between the HOMO and LUMO. Time-dependent density functional theory (TD-DFT) is a computational method frequently used to predict and interpret the electronic absorption spectra of such molecules. publish.csiro.aunih.gov

A representative UV-Vis absorption data table for a pyrrole derivative with similar functionalities is presented below. The exact absorption maxima for this compound would require experimental measurement.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Assignment |

| Ethanol | ~280 | ~15,000 | π → π |

| Methanol | ~282 | ~14,500 | π → π |

| Dichloromethane | ~285 | ~16,000 | π → π* |

Note: This data is illustrative for a substituted pyrrole and not the experimentally determined values for this compound.

Integration of Experimental Spectroscopic Data with Quantum Chemical Predictions for Structural Validation

For a comprehensive and unambiguous structural elucidation of this compound, the integration of experimental spectroscopic data with quantum chemical predictions is an indispensable approach. publish.csiro.aunih.gov This synergistic strategy allows for a detailed understanding of the molecule's geometric and electronic properties and provides a robust validation of the proposed structure.

The process typically begins with the acquisition of experimental data from various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy. Concurrently, theoretical calculations, most commonly employing Density Functional Theory (DFT), are performed to predict the molecular structure and its spectroscopic properties. researchgate.net The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is often chosen for its accuracy in predicting the properties of organic molecules. publish.csiro.auresearchgate.net

The theoretically calculated parameters are then systematically compared with the experimental results:

Vibrational Frequencies (IR): The calculated vibrational frequencies from DFT can be correlated with the experimental IR spectrum. This comparison aids in the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups like the carboxylic acid, carbonyl, and the N-H bond of the pyrrole ring. publish.csiro.au

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.govresearchgate.net The agreement between the predicted and experimental UV-Vis spectra validates the understanding of the electronic transitions and the conjugated system within the molecule.

Discrepancies between the experimental and theoretical data can often be rationalized by considering environmental factors in the experiment (e.g., solvent effects) or can point to a need to refine the computational model. Ultimately, the convergence of data from multiple spectroscopic techniques with high-level quantum chemical predictions provides a definitive and detailed structural assignment for this compound. This integrated approach is a hallmark of modern chemical characterization. ias.ac.in

Computational Chemistry and Quantum Mechanical Studies

Electronic Structure Characterization and Molecular Properties Prediction

Computational methods are powerful tools for predicting the intrinsic properties of molecules. For 5-Ethyl-2-pyrrolylglyoxylic acid, these studies would provide fundamental insights into its stability, electronic nature, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT study on this compound would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. From this optimized geometry, key energetic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule would be calculated. These values are crucial for understanding the thermodynamic stability of the compound.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Typical Value/Method |

| Functional | B3LYP, M06-2X, or similar |

| Basis Set | 6-311++G(d,p) or larger |

| Solvent Model | PCM, SMD (if in solution) |

| Task | Geometry Optimization, Frequency Calculation |

This table represents typical parameters that would be used in a DFT study; no specific data for this compound is available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Associated Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical hardness. A smaller HOMO-LUMO gap generally suggests higher reactivity. From these orbital energies, various global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated to quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Orbital Data for this compound

| Parameter | Hypothetical Value (a.u.) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No published data exists for the frontier molecular orbitals of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the oxygen atoms of the glyoxylic acid group and the nitrogen atom and carbon atoms of the pyrrole (B145914) ring.

Simulation of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry allows for the exploration of chemical reactions, providing detailed information about the energy changes and structures involved in chemical transformations.

Activation Barrier Calculations and Kinetic Studies for Chemical Transformations

To understand the kinetics of a chemical reaction involving this compound, computational methods can be used to calculate the activation energy barrier. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, a key factor in the reaction rate. By studying various potential reaction pathways, chemists can predict the most likely mechanisms for its synthesis or degradation.

Aromaticity Analysis in Reaction Intermediates and Transition States

The pyrrole ring in this compound is aromatic, a property that significantly influences its stability and reactivity. During a chemical reaction, the aromaticity of the pyrrole ring may be altered in intermediates and transition states. Computational methods, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), can be employed to quantify the degree of aromaticity in these transient species. Understanding how aromaticity changes along a reaction pathway can provide crucial insights into the reaction mechanism and the stability of intermediates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.commdpi.com The underlying principle is that variations in the structural or physicochemical properties of a molecule directly influence its activity, allowing for the prediction of a compound's efficacy from its molecular descriptors. researchgate.net This technique is particularly valuable in drug discovery for screening large libraries of compounds, optimizing lead candidates, and minimizing costly and time-consuming experimental work. nih.govmdpi.com

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. researchgate.netwiley.com These descriptors can be broadly categorized into steric, electronic, hydrophobic, and topological, among others. For pyrrole derivatives, quantum chemical calculations are often employed to determine these parameters with high accuracy. nih.gov

Electronic Descriptors: These pertain to the electron distribution within a molecule and are crucial for interactions involving electrostatic forces, charge transfer, and orbital overlap. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are central to chemical reactivity. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Polarizability: This describes how easily the electron cloud of a molecule can be distorted by an external electric field, affecting non-covalent interactions. nih.gov

Steric Descriptors: These describe the size and shape of a molecule, which are critical for determining how well it can fit into a receptor's binding site. Examples include:

Molecular Weight (MW): The total mass of the molecule.

Molar Refractivity (MR): A measure of the total volume of a molecule and the London dispersion forces.

Valence Molecular Connectivity Index (e.g., chiV3): A topological index that encodes information about the degree of branching and connectivity of atoms within the molecule. nih.gov

In studies on pyrrole derivatives, a genetic algorithm (GA) can be used to select the most relevant descriptors from a large pool of calculated values. nih.gov For instance, research on the antioxidant activity of pyrroles identified HOMO energy, polarizability, bond lengths, and the logarithm of the partition coefficient (AlogP) as being particularly influential. nih.gov Similarly, Field-Based QSAR (FB-QSAR) studies on related heterocyclic compounds have shown that steric and electrostatic fields can have a substantial influence on inhibitor activity, contributing significantly to the variance in biological response. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrrole Derivatives

| Descriptor Class | Specific Descriptor | Significance in Molecular Interactions |

| Electronic | HOMO Energy | Relates to electron-donating capacity, crucial for antioxidant activity. nih.gov |

| Dipole Moment | Influences solubility and electrostatic interactions with target sites. nih.gov | |

| Electrostatic Field | Represents the electrostatic potential surrounding the molecule, key for polar interactions. nih.gov | |

| Steric | Steric Field | Defines the shape and bulk of the molecule, critical for receptor fit. nih.gov |

| Valence Connectivity Index | Encodes information on molecular branching and complexity. nih.gov | |

| Hydrophobic | AlogP / SLogP | Measures lipophilicity, affecting membrane permeability and hydrophobic interactions. nih.govnih.gov |

Once relevant descriptors are identified, various mathematical and statistical algorithms are used to build the predictive QSAR model. The goal is to create a robust equation that can accurately forecast the biological activity of new, untested compounds based solely on their calculated descriptors. nih.gov

For predicting the antioxidant potential of pyrrole derivatives, several algorithms have been successfully applied:

Multiple Linear Regression (MLR): This is a statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). When combined with a genetic algorithm for descriptor selection (GA-MLR), it can produce highly predictive models. nih.gov For instance, GA-MLR models for the radical scavenging activity of pyrroles have achieved high coefficients of determination (R² > 0.8), indicating a strong correlation. nih.gov

Artificial Neural Networks (ANN): ANNs are machine learning algorithms inspired by the structure of the human brain. They are capable of modeling complex, non-linear relationships between descriptors and activity. nih.gov In studies of pyrrole antioxidants, ANN-based QSAR models have demonstrated superior predictive power, with R² values exceeding 0.9. nih.gov

Other Machine Learning Algorithms: Modern QSAR studies also employ a range of other advanced algorithms. Methods like Extra Trees, Gradient Boosting, and eXtreme Gradient Boosting have been used to create highly accurate regression models for predicting antioxidant potential across diverse chemical classes. mdpi.com

The predictive power of these models allows researchers to design novel pyrrole derivatives with potentially enhanced antioxidant activity. nih.gov By using the established QSAR equation, the activity of a designed compound can be predicted in silico before committing to its chemical synthesis, streamlining the discovery process. nih.govmdpi.com

Table 2: Predictive Performance of QSAR Models for Antioxidant Activity of Pyrrole Derivatives nih.gov

| Modeling Technique | Performance Metric | Value | Interpretation |

| GA-MLR | Coefficient of Determination (R²) | > 0.8 | The model explains over 80% of the variance in the experimental data. |

| QSAR-ANN | Coefficient of Determination (R²) | > 0.9 | The model explains over 90% of the variance, showing excellent predictive ability. |

| QSAR-ANN | Root Mean Square Error (RMSE) | Low (similar to GA-MLR) | The average error between predicted and actual values is small. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While QSAR predicts if a compound is likely to be active, molecular docking and molecular dynamics (MD) simulations aim to explain how and why. vlifesciences.comnih.gov These structure-based computational methods visualize the interaction between a ligand, such as a pyrrole derivative, and its specific biological target, typically a protein or enzyme, at an atomic level. researchgate.net

Molecular Docking: This process predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. vlifesciences.comnih.gov The method involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. This score, often expressed as a binding energy, estimates the strength of the interaction. researchgate.net Docking studies on various pyrrole derivatives have provided crucial insights into their potential mechanisms of action against a range of biological targets:

Neurodegenerative Diseases: Pyrrole derivatives have been docked into the active sites of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in Alzheimer's disease. nih.gov

Epilepsy: Docking simulations of pyrrole-based amino acid derivatives with the GABA-A receptor have helped to rationalize their potential as anticonvulsant agents. ijper.org

Infectious Diseases: Pyrrole derivatives have been evaluated as inhibitors of Mycobacterium tuberculosis by docking them into the active site of the enoyl acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid synthesis. iajpr.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a realistic view of how the complex behaves in a biological environment (e.g., in water). researchgate.netyoutube.com These simulations are critical for:

Assessing Complex Stability: MD can verify whether the binding pose predicted by docking is stable over a period of nanoseconds. researchgate.net

Elucidating Binding Pathways: Steered molecular dynamics (SMD), a special type of simulation, can be used to model the process of a ligand unbinding from its receptor, providing insights into the binding pathway and the key residues involved. plos.org

Refining Binding Affinity Calculations: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to obtain more accurate estimates of binding free energy. nih.gov

Together, docking and MD simulations provide a detailed, dynamic picture of ligand-receptor interactions, which is invaluable for the rational design of more potent and selective inhibitors. nih.gov

Table 3: Examples of Molecular Docking Studies on Pyrrole Derivatives

| Pyrrole Derivative Class | Protein Target | Therapeutic Area | Docking Software |

| Pyrrole-based hydrazides | MAO-B, AChE | Alzheimer's Disease | GOLD nih.gov |

| Pyrrole carbohydrate analogues | GABA-A Receptor | Epilepsy/Anticonvulsant | AutoDock Vina ijper.org |

| Pyrrole-2-carbohydrazides | Enoyl ACP Reductase (InhA) | Tuberculosis | GLIDE vlifesciences.com |

| N-substituted pyrroles | HIV-1 Fusion Protein | HIV/AIDS | Hex researchgate.net |

| Pyrrolyl pyrazole (B372694) derivatives | Enoyl Reductase (ENR) | Tuberculosis | Surflex-Dock iajpr.com |

Advanced Research Applications and Interdisciplinary Perspectives

Applications in Fine Chemical Synthesis and Specialty Materials Development

While specific literature detailing the large-scale application of 5-Ethyl-2-pyrrolylglyoxylic acid in fine chemical and specialty material production is not abundant, the inherent reactivity of the pyrrole (B145914) nucleus and the glyoxylic acid moiety suggests its potential as a valuable precursor. The pyrrole ring can be engaged in various C-C and C-N bond-forming reactions, allowing for the construction of more elaborate molecular frameworks. The glyoxylic acid functional group provides a handle for a range of transformations, including amidation, esterification, and decarboxylation, further expanding its synthetic utility.

In the realm of specialty materials, pyrrole derivatives are known for their role in the development of conducting polymers and functional dyes. The ethyl group at the 5-position of the pyrrole ring can influence the solubility and processing characteristics of such materials, potentially leading to polymers with tailored properties for applications in electronics and sensor technology. The glyoxylic acid portion could be exploited to anchor the molecule to surfaces or to other polymer backbones, creating functionalized materials with specific recognition or catalytic properties.

Role as Intermediates for Complex Molecular Architectures (e.g., Natural Products, Macrocycles)

The structural motif of this compound makes it a plausible intermediate in the synthesis of complex molecular architectures, including certain natural products and macrocycles. Many natural products incorporate the pyrrole ring as a core structural element. The strategic placement of the ethyl and glyoxylic acid groups on the pyrrole ring of this compound provides distinct points for further chemical elaboration, a key consideration in the total synthesis of complex molecules.

Macrocyclic compounds containing pyrrole units, such as porphyrins and their analogues, are of immense importance in various fields, including medicine and materials science. The synthesis of functionalized macrocycles often relies on the availability of appropriately substituted pyrrole precursors. This compound could, in principle, be utilized in the construction of novel macrocyclic systems where the ethyl and carboxylic acid functionalities can be used to tune the electronic properties, solubility, and binding capabilities of the final macrocycle.

Scaffold Design for Bioactive Molecules in Drug Discovery Research

The pyrrole scaffold is a cornerstone in the design of new therapeutic agents due to its ability to interact with a wide range of biological targets. researchgate.netnih.govnih.gov The structural features of this compound, combining a substituted pyrrole ring with a reactive glyoxylic acid side chain, make it an attractive starting point for the development of novel bioactive molecules. The pyrrolidine (B122466) ring, a saturated analog of pyrrole, is also widely used by medicinal chemists to explore pharmacophore space and enhance three-dimensional coverage. nih.gov

Development of Enzyme Inhibitors and Molecular Modulators

The pyrrole framework is present in numerous compounds that have been identified as potent enzyme inhibitors. nih.gov For instance, various pyrrole derivatives have been investigated for their ability to inhibit enzymes such as histone deacetylases (HDACs) and proline racemase. researchgate.netnih.gov The glyoxylic acid moiety of this compound can act as a key interaction point with the active site of certain enzymes, mimicking the structure of natural substrates or binding to catalytic residues.

| Enzyme Target | Pyrrole Derivative Class | Significance | Reference |

| Histone Deacetylases (HDACs) | (1H)-pyrroles | Potential anticancer agents by inducing histone acetylation and restoring tumor suppressor gene expression. | nih.gov |

| Proline Racemase (PRAC) | Pyrrole-2-carboxylic acid (PYC) | Specific inhibition of this enzyme from pathogens like Trypanosoma cruzi presents a therapeutic strategy. | researchgate.net |

| Phosphodiesterase-5 (PDE-5) | Pyrrolotriazinones | Inhibition leads to smooth muscle relaxation, a mechanism used in treatments for erectile dysfunction. | nih.gov |

Enzyme inhibitors are crucial tools in understanding biological pathways and serve as the basis for many therapeutic drugs. youtube.com The development of selective inhibitors is a major goal in drug discovery, and scaffolds like this compound offer a template for creating libraries of compounds to screen against various enzyme targets.

Exploration of Antimicrobial and Antiviral Activity in Pyrrole Derivatives

Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. nih.govresearchgate.net The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. Pyrrole-based compounds have shown promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Similarly, the antiviral potential of pyrrole derivatives is an active area of research. Compounds incorporating the pyrrole scaffold have been investigated for their activity against a range of viruses, including SARS-CoV-2. researchgate.net For example, certain chloroquine (B1663885) analogs containing a pyrrole ring have shown enhanced potency against the virus compared to chloroquine itself. researchgate.net The development of glycyrrhizic acid derivatives has also shown promise in inhibiting SARS-CoV replication. nih.gov

| Activity | Pyrrole Derivative Example | Observed Effect | Reference |

| Antibacterial | Pyrrole-2-carboxylate derivatives | Activity against Mycobacterium tuberculosis. | nih.gov |

| Antifungal | Substituted pyrrole derivatives | Potent activity against C. albicans and A. niger. | researchgate.net |

| Anti-SARS-CoV-2 | Pyrrole-containing chloroquine analogs | Increased potency and selectivity index compared to chloroquine. | researchgate.net |

The functional groups on this compound could be modified to enhance its interaction with microbial or viral targets, potentially leading to the discovery of new anti-infective agents.

Investigation of Antioxidant and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Pyrrole derivatives have been investigated for their antioxidant and radical scavenging properties. researchgate.net The nitrogen atom in the pyrrole ring can participate in hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms to neutralize free radicals. researchgate.net

Recent studies on pyrrolo[2,3-b]quinoxaline derivatives have demonstrated their potential as radical scavengers. nih.gov The antioxidant activity of these compounds is influenced by their chemical structure and the surrounding solvent environment. researchgate.net Pyroligneous acid, a complex mixture containing pyrrole derivatives, has also been shown to possess significant antioxidant properties. researchgate.net

| Compound/Derivative Class | Antioxidant Mechanism/Activity | Key Findings | Reference |

| Pyrrolo[2,3-b]quinoxaline derivatives | Radical scavenging | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate showed significant HO˙ radical scavenging activity. | nih.gov |

| General Pyrroles | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | The N-H bond of the pyrrole ring is crucial for antioxidant activity. | researchgate.net |

| Pyroligneous Acid | Free radical scavenging | Dichloromethane extracts showed excellent antioxidant properties. | researchgate.net |

The structure of this compound, with its electron-rich pyrrole ring, suggests that it and its derivatives could exhibit antioxidant activity, a hypothesis that warrants further investigation.

Future Directions in Synthetic Methodology and Mechanistic Understanding for Pyrrolylglyoxylic Acids

The future development and application of this compound and related compounds will heavily depend on advancements in synthetic methodologies and a deeper mechanistic understanding of their reactivity. While classical methods for pyrrole synthesis like the Paal-Knorr reaction are well-established, there is a continuous drive to develop more efficient, atom-economical, and environmentally benign synthetic routes. organic-chemistry.org

Recent research has focused on metal-catalyzed and metal-free approaches to construct highly substituted pyrroles. researchgate.net Understanding the reaction mechanisms, such as the proposed 5-exo-trig cyclization in certain pyrrole syntheses, is crucial for optimizing reaction conditions and expanding the substrate scope. researchgate.net

Future research in this area could focus on:

Developing novel synthetic routes to this compound and its derivatives with greater control over regioselectivity and functional group tolerance.

Investigating the reaction mechanisms of transformations involving the glyoxylic acid moiety to better predict and control reaction outcomes.

Utilizing computational modeling to design new pyrrolylglyoxylic acid-based molecules with specific electronic and steric properties for targeted applications.

Exploring the enzymatic synthesis of these compounds as a green alternative to traditional chemical methods.

By advancing our understanding of the fundamental chemistry of pyrrolylglyoxylic acids, the scientific community can unlock their full potential in fine chemical synthesis, materials science, and drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5-Ethyl-2-pyrrolylglyoxylic acid, and how should they be applied?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s structure, focusing on the ethyl and pyrrolyl groups (¹H and ¹³C spectra). Pair this with high-performance liquid chromatography (HPLC) to assess purity, using a C18 column and acetonitrile/water mobile phase at a 70:30 ratio. Mass spectrometry (MS) can validate molecular weight, employing electrospray ionization (ESI) in negative ion mode for glyoxylic acid derivatives .

- Critical Note : Cross-validate results with infrared (IR) spectroscopy to detect functional groups like carbonyl (C=O) and pyrrole rings. Reference standards from pharmacopeial guidelines (e.g., USP-NF) should guide validation protocols .

Q. How can researchers optimize synthesis protocols for this compound to improve yield?

- Methodology : Start with a two-step synthesis: (1) Ethylation of 2-pyrrolecarboxylic acid using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) glyoxylation via condensation with glyoxylic acid in acetic acid. Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of pyrrole derivative to glyoxylic acid).

- Troubleshooting : If yields are low (<50%), consider alternative catalysts like p-toluenesulfonic acid or microwave-assisted synthesis to reduce side reactions .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in metabolic pathways?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model electron density distribution, focusing on the glyoxylic acid moiety’s electrophilic sites. Pair this with molecular docking simulations to predict interactions with enzymes like aldehyde dehydrogenases or cytochrome P450 isoforms.

- Validation : Cross-reference computational results with experimental kinetic studies (e.g., enzyme inhibition assays) to confirm predicted metabolic pathways .

Q. How should contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Methodology :

Replicate Experiments : Ensure sample purity via repeated recrystallization (e.g., using ethanol/water mixtures) and confirm solvent residues are absent.

Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS discrepancies, use high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences.

Statistical Analysis : Apply principal component analysis (PCA) to batch data, identifying outliers caused by instrumental drift or contamination .

Q. What experimental designs are suitable for studying the compound’s role in glycation or oxidative stress pathways?

- Methodology :

- In Vitro Models : Incubate this compound with human serum albumin (HSA) under hyperglycemic conditions (25 mM glucose) and measure advanced glycation end products (AGEs) via fluorescence spectroscopy (ex/em: 370/440 nm).

- Oxidative Stress Assays : Use HepG2 cells treated with tert-butyl hydroperoxide (tBHP) and quantify reactive oxygen species (ROS) via DCFH-DA fluorescence. Include controls with N-acetylcysteine to validate specificity .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about this compound?

- Application :

- Feasible : Ensure access to synthetic intermediates (e.g., ethylpyrrole derivatives) and analytical facilities.

- Novelty : Investigate understudied interactions, such as the compound’s potential as a chelator for metal-induced oxidative stress.

- Ethical : Adhere to institutional guidelines for cytotoxicity testing, particularly if proposing in vivo studies .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodology : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Validate assumptions with Shapiro-Wilk normality tests and apply Bonferroni corrections for multiple comparisons. For small sample sizes, bootstrap resampling improves confidence intervals .

Data Presentation and Validation

Q. How should researchers address limitations in spectroscopic data interpretation for this compound?

- Strategy :

- Document solvent effects (e.g., DMSO vs. CDCl₃ on NMR chemical shifts).

- Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs or ChemDraw).

- Publish raw data in repositories like Zenodo to enable peer validation .

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

- Guidelines :

- Report detailed reaction conditions (e.g., inert atmosphere, exact stir rates).

- Use certified reference materials (CRMs) for calibration, as specified in pharmacopeial monographs (e.g., USP 〈621〉 for chromatography).

- Share synthetic intermediates via platforms like PubChem to enable cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.